molecular formula C30H34N4O3S2 B1261808 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B1261808
M. Wt: 562.7 g/mol
InChI Key: YLRRAAAQNUKZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide is a member of isoquinolines.

Scientific Research Applications

Antimicrobial and Pharmacological Screening

The synthesis of benzothiazole derivatives, including those similar to the specified compound, has shown potential in antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These derivatives have been synthesized for biological and pharmacological screening, indicating their broad application potential in medicinal chemistry (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Psychotropic and Anti-inflammatory Applications

A series of derivatives, including those resembling the specified compound, demonstrated notable psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro activities. They exhibited marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines. This indicates potential applications in the development of drugs with psychotropic and anti-inflammatory properties (Zablotskaya et al., 2013).

Corrosion Inhibition

Benzothiazole derivatives, similar to the mentioned compound, have been studied for their corrosion inhibiting effect against steel in acidic solutions. The compounds exhibited higher inhibition efficiencies than previously reported inhibitors, suggesting applications in corrosion protection and material science (Hu et al., 2016).

Electroluminescent Layer Applications

The compound's structural relatives have been utilized in the synthesis of low-molecular weight compounds with potential applications in organic light-emitting devices. This implies its possible use in the development of color electroluminescent structures and other photophysical applications (Dobrikov, Dobrikov, & Aleksandrova, 2011).

Tumor Diagnosis and PET Radiotracer Development

Certain arylamide hybrids of high-affinity σ2 receptor ligands, related to the specified compound, have been researched for their potential in tumor diagnosis and development of PET radiotracers. These compounds showed excellent σ(1)/σ(2) selectivities and could be used in tumors overexpressing P-gp (Abate et al., 2011).

properties

Product Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C30H34N4O3S2

Molecular Weight

562.7 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C30H34N4O3S2/c1-4-22-10-15-27-28(20-22)38-30(31-27)34(18-7-17-32(2)3)29(35)24-11-13-26(14-12-24)39(36,37)33-19-16-23-8-5-6-9-25(23)21-33/h5-6,8-15,20H,4,7,16-19,21H2,1-3H3

InChI Key

YLRRAAAQNUKZCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide

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